molecular formula C18H14F3N3O2 B11208838 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11208838
M. Wt: 361.3 g/mol
InChI Key: GCYCFRFSWLUOOU-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a trifluoromethylphenyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone ring. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Attachment of the Trifluoromethylphenyl Group: This step involves the acylation of the phthalazinone core with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the phthalazinone core is known for its activity against various enzymes and receptors. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the trifluoromethyl group often enhances the bioavailability and metabolic stability of drugs. This compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a candidate for various applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The phthalazinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate activity. The trifluoromethyl group enhances binding affinity and metabolic stability, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like phthalazinone itself or its simple derivatives share the core structure but lack the trifluoromethylphenyl group.

    Trifluoromethylphenyl Acetamides: These compounds have the trifluoromethylphenyl group but differ in the core structure.

Uniqueness

The combination of the phthalazinone core with the trifluoromethylphenyl group makes 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide unique. This dual functionality provides enhanced biological activity and stability, setting it apart from other compounds with similar individual components.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-24-17(26)14-5-3-2-4-13(14)15(23-24)10-16(25)22-12-8-6-11(7-9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

GCYCFRFSWLUOOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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